tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate
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Overview
Description
tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate: is an organic compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Substitution Reaction: The preparation of tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate typically involves the reaction of a protected aniline with tert-butyl chloroformate.
Deprotection: The protecting group in the intermediate is then removed by adding a basic solution with hydrofluoric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution reactions, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds .
- Employed in the preparation of N-Boc-protected anilines .
Biology:
- Utilized in the synthesis of biologically active molecules .
- Acts as a building block for the development of pharmaceuticals .
Medicine:
- Involved in the synthesis of drug candidates and active pharmaceutical ingredients .
- Used in the development of compounds with potential therapeutic applications .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, making the NH2 group non-nucleophilic . This allows for selective reactions to occur without interference from the amine group .
Comparison with Similar Compounds
tert-butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate.
tert-butyl N-(4-bromobutyl)carbamate: Another compound with similar protecting group properties.
tert-butyl N-(4-formylbenzyl)carbamate: Used in organic synthesis with similar applications.
Uniqueness: this compound is unique due to its specific structure, which allows it to be used in a variety of synthetic applications. Its ability to act as a protecting group for amines while also participating in various chemical reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)11(7-9)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGINQUVNUVLJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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